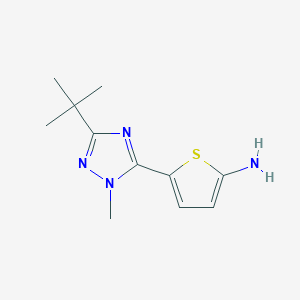
5-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that contains both a thiophene ring and a triazole ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties . The presence of the triazole ring further enhances the compound’s potential for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine typically involves multi-step reactions. One common method includes the formation of the triazole ring followed by its attachment to the thiophene ring. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or triazole rings .
Scientific Research Applications
5-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 5-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.
2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide: Used as a cannabinoid receptor ligand.
Uniqueness
5-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is unique due to the combination of the thiophene and triazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H16N4S |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
5-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)thiophen-2-amine |
InChI |
InChI=1S/C11H16N4S/c1-11(2,3)10-13-9(15(4)14-10)7-5-6-8(12)16-7/h5-6H,12H2,1-4H3 |
InChI Key |
KLZWAMQXEFOOGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=N1)C2=CC=C(S2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


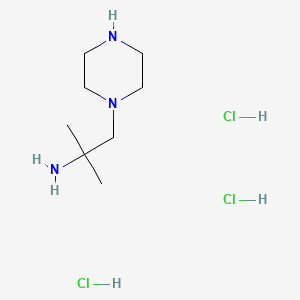
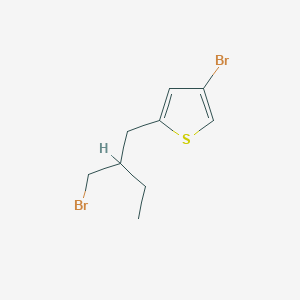
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13475179.png)

![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)
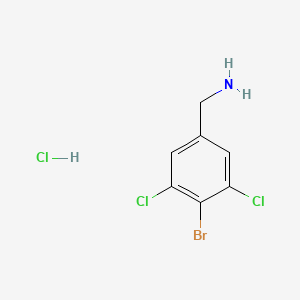
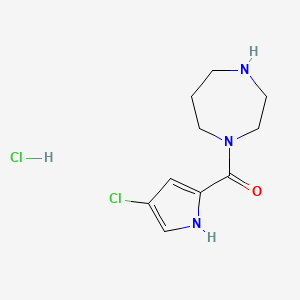
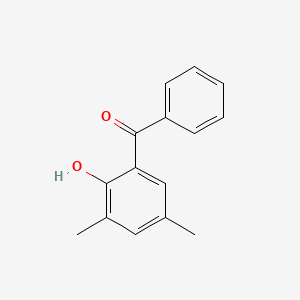
![1-[(Tert-butoxy)carbonyl]-4-methyl-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B13475223.png)
![2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)
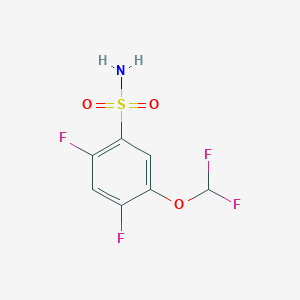
![3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
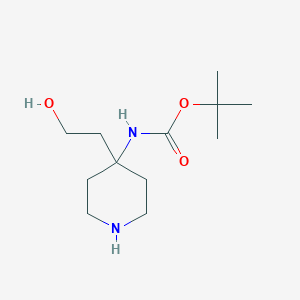
![[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride](/img/structure/B13475246.png)
